(2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a cyano group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine. This reaction can be carried out under mild conditions and is known for its efficiency in forming β-amino-carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrazole derivatives: Extensively studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
(2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
PWAANDSNQHWUET-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
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